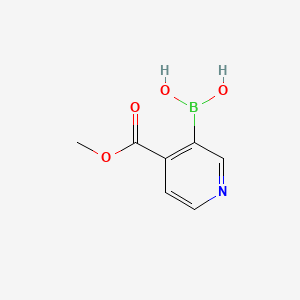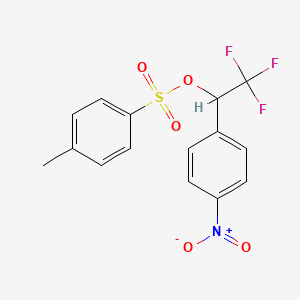![molecular formula C18H24N2 B596655 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole CAS No. 118644-07-8](/img/structure/B596655.png)
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzo-fused dipyrrole core with two tert-butyl groups at the 2 and 7 positions, which contribute to its steric hindrance and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo-fused dipyrrole precursor with tert-butyl halides in the presence of a strong base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dipyrrole core.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used as oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups.
科学研究应用
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
作用机制
The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups and a benzo-fused core.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenol: Shares tert-butyl groups and a complex aromatic structure.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Contains tert-butyl groups and a bipyridyl core.
Uniqueness
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties.
属性
IUPAC Name |
2,7-ditert-butylpyrrolo[3,4-e]isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHDHMQZIAMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704729 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118644-07-8 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)












